1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Description

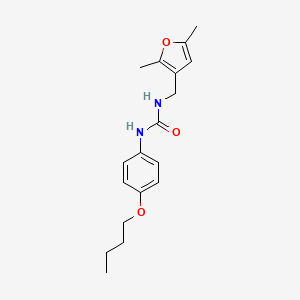

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a synthetic urea derivative characterized by a 4-butoxyphenyl group linked to a urea moiety, which is further substituted with a 2,5-dimethylfuran-3-ylmethyl chain. The compound’s structure combines aromatic, heterocyclic, and alkyl components, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-4-5-10-22-17-8-6-16(7-9-17)20-18(21)19-12-15-11-13(2)23-14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZIDKUXJALBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of 4-butoxyaniline with 2,5-dimethylfuran-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:

- Solvent: Typically, an organic solvent like dichloromethane or ethanol.

- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

- Use of continuous flow reactors to ensure consistent product quality.

- Optimization of reaction conditions to maximize yield and minimize by-products.

- Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:

Binding to active sites: Inhibiting or activating enzymes.

Interaction with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs (e.g., 4-butoxyphenyl groups, heterocyclic substituents, or urea/amide backbones). Data are inferred from crystallographic, synthetic, and pharmacological studies in the evidence.

Alkoxy Chain Variations

Compounds with 4-alkoxyphenyl groups (e.g., butoxy, pentyloxy, hexyloxy) exhibit differences in lipophilicity and steric bulk, impacting solubility and receptor binding. For example:

- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (, Entry 11): The longer pentyloxy chain enhances lipophilicity, which may improve bioavailability but could also lead to nonspecific binding.

Table 1: Alkoxy Chain Impact on Properties

Heterocyclic Substituents

The 2,5-dimethylfuran group in the target compound distinguishes it from analogs with pyrazole or benzamide substituents:

- 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (): This pyrazole-furan hybrid forms extensive hydrogen bonds (O—H···N, N—H···O) and π-π interactions in its crystal lattice, stabilizing its structure . By contrast, the urea group in the target compound may engage in stronger N—H···O hydrogen bonds, enhancing crystalline stability.

- Dyclonine Hydrochloride (): Contains a 4-butoxyphenyl group but replaces the furan-urea motif with a piperidinyl-propanone moiety. This substitution likely reduces hydrogen-bonding capacity, affecting solubility and crystallinity.

Table 2: Heterocyclic Substituent Comparisons

Functional Group Comparisons

The urea backbone in the target compound contrasts with amide or ester linkages in analogs:

Research Findings and Implications

- Crystallographic Stability : The target compound’s urea group and planar 2,5-dimethylfuran ring facilitate dense hydrogen-bonding networks, as seen in analogous structures () . This suggests superior thermal stability compared to amide-based analogs.

- Synthetic Challenges : The dimethylfuran-urea linkage may require precise reaction conditions to avoid side reactions, as seen in pyrazole-furan syntheses () .

Biological Activity

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, with CAS number 1351595-09-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is , with a molecular weight of 316.4 g/mol. The compound features a butoxyphenyl group and a dimethylfuran moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1351595-09-9 |

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 316.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Research indicates that urea derivatives exhibit notable antitumor properties. In a study focusing on similar compounds, it was found that modifications in the urea structure can significantly impact cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(4-butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea demonstrated varying degrees of growth inhibition across different cancer types, including breast, lung, and prostate cancers .

Case Study:

A comparative analysis of urea derivatives showed that certain modifications led to IC50 values ranging from 15.1 µM to 93.3 µM against several cancer cell lines . While specific data for 1-(4-butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is limited, its structural analogs suggest potential efficacy in targeting tumor cells.

Antimicrobial Activity

Urea compounds have also been investigated for their antimicrobial properties. The presence of the furan ring in the structure enhances interaction with microbial targets. In vitro studies have shown that similar compounds exhibit significant antibacterial and antifungal activities . This suggests that 1-(4-butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea may possess comparable antimicrobial effects.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. For example, urea derivatives are known to inhibit certain kinases and enzymes involved in cell proliferation and survival pathways . The exact molecular targets for 1-(4-butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea remain to be elucidated but could involve modulation of signaling pathways critical for cancer progression.

Summary of Findings

The following table summarizes the potential biological activities associated with 1-(4-butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.